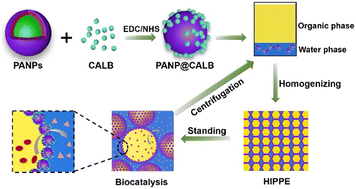Enzyme-modified amphiphilic polymer nanoparticles as high-performance Pickering interface biocatalysts†
Reaction Chemistry & Engineering Pub Date: 2023-08-29 DOI: 10.1039/D3RE00381G
Abstract
Pickering biphasic biocatalysts have risen in popularity in enzymatic engineering. Herein, monodispersed amphiphilic nanoparticles are synthesized by surfactant-free emulsion copolymerization, and then decorated by Candida Antarctica Lipase B (CALB) through EDC/NHS crosslinking. Using the CALB-loaded nanoparticles as a stabilizer, a highly stable o/w Pickering emulsion gel with a dispersed phase volume ratio of 75% is proposed. Such shear-independent static biocatalysis occurs on CALB-loaded nanoparticles at the two-phase interface of the emulsion, and the catalytic process is completed within 1 hour. The specific activity of the enzyme was significantly enhanced by up to 57.2 times compared to free CALB. The emulsion morphology and biocatalytic effect are rigorously illustrated as the enzyme loading content increases. Impressively, after each single biocatalysis, the immobilized CALB particles can be reused by centrifuging, dispersing, and re-emulsifying to form the Pickering emulsion gel again. After 10 reaction cycles, the CALB-loaded particles retained 90% relative activity compared to their original activity, demonstrating remarkable recyclability. Our work serves as a paradigm for Pickering biphasic catalysis with gradient-content enzyme molecular surface-modified nanoparticles, and the Pickering gel system could be used for sustainable applications of biphasic enzyme catalysis.


Recommended Literature
- [1] Comparison of cell disruption techniques prior to lipid extraction from Scenedesmus sp. slurries for biodiesel production using liquid CO2
- [2] Selective detection of inorganic phosphates in live cells based on a responsive fluorescence probe†
- [3] Effects of geminal methyl groups on the tunnelling rates in the ring opening of cyclopropylcarbinyl radical at cryogenic temperature†‡
- [4] Chemical kinetics of H-abstractions from dimethyl amine by H, CH3, OH, and HO2 radicals with multi-structural torsional anharmonicity†
- [5] Creating chirality in the inner walls of silicananotubes through a hydrogel template: chiral transcription and chiroptical switch†
- [6] Applications of advanced hybrid organic–inorganic nanomaterials: from laboratory to market†
- [7] Response of CPO-27-Ni towards CO, N2 and C2H4
- [8] Facile synthesis of highly disperse Ni–Co nanoparticles over mesoporous silica for enhanced methane dry reforming†
- [9] Back cover
- [10] Accuracy and limitations of second-order many-body perturbation theory for predicting vertical detachment energies of solvated-electron clusters†

Journal Name:Reaction Chemistry & Engineering
Research Products
-
CAS no.: 151055-86-6
-
CAS no.: 13073-21-7
-
CAS no.: 157730-74-0
-
3-(propan-2-yloxy)propanenitrile
CAS no.: 110-47-4
-
CAS no.: 16817-43-9
-
CAS no.: 119823-35-7









